

# Verapamil EP Impurity C hydrochloride molecular formula and weight.

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Compound of Interest

Verapamil EP Impurity C
hydrochloride

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### Technical Guide: Verapamil EP Impurity C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Verapamil, a phenylalkylamine derivative, is a widely used calcium channel blocker for the management of hypertension, angina pectoris, and cardiac arrhythmias. As with any pharmaceutical agent, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of **Verapamil EP Impurity C hydrochloride**, a known related substance of Verapamil. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and a plausible synthetic pathway.

### **Chemical and Physical Data**

**Verapamil EP Impurity C hydrochloride**, chemically known as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a key reference standard for the quality control of Verapamil hydrochloride.



Property	Data	Citations
Chemical Name	2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride	[1]
Synonyms	NSC-609249 hydrochloride	[2]
Molecular Formula	C12H20CINO2	[3]
Molecular Weight	245.75 g/mol	[3]
CAS Number	51012-67-0	[1]
Free Base Formula	C12H19NO2	_
Free Base Weight	209.29 g/mol	
Appearance	Almost white crystalline powder	[4]
Solubility	Soluble in water, chloroform, and methanol. In Vitro DMSO solubility is 62.5 mg/mL (254.32 mM).	[3][4]

### **Experimental Protocols**

Accurate detection and quantification of Verapamil EP Impurity C are crucial for ensuring the quality of Verapamil drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.

## Stability-Indicating RP-UPLC Method for Verapamil and its Impurities

This method is designed to separate Verapamil from its process-related impurities and degradation products.



Parameter	Condition	Citations
Column	Shimpak XR ODS, 75mm x 3.0mm, 1.7μm particle size	[1][2]
Mobile Phase A	Ammonium formate and orthophosphoric acid in water	[1][2]
Mobile Phase B	Acetonitrile	[1][2]
Elution	Gradient	[1][2]
Flow Rate	0.3 mL/min	[5]
Column Temperature	30 °C	[5]
Detection	UV at 278 nm	[1][2]
Injection Volume	1 μL	[6]

### **Forced Degradation Studies**

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Verapamil hydrochloride to generate potential degradation products, including Impurity C.

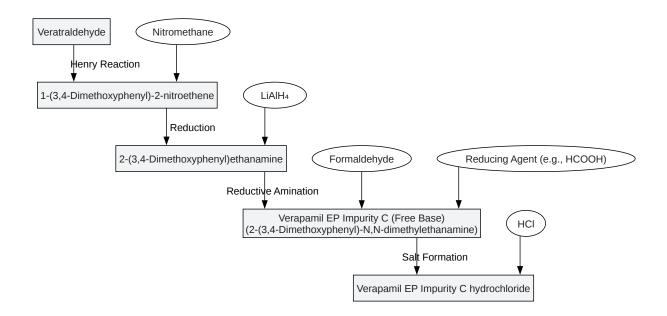
- Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.
- Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour.
- Oxidative Degradation: 30% H<sub>2</sub>O<sub>2</sub> at room temperature for 30 minutes.
- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) and white light for 48 hours.

Verapamil hydrochloride shows degradation in oxidative and base hydrolysis conditions. The analytical method should be able to resolve the main peak from all impurity and degradation peaks.



## Synthesis and Potential Biological Activity Plausible Synthetic Pathway

While a specific, detailed synthesis for Verapamil EP Impurity C is not extensively published, a plausible route can be inferred from the synthesis of related phenylethylamine derivatives, starting from veratraldehyde.



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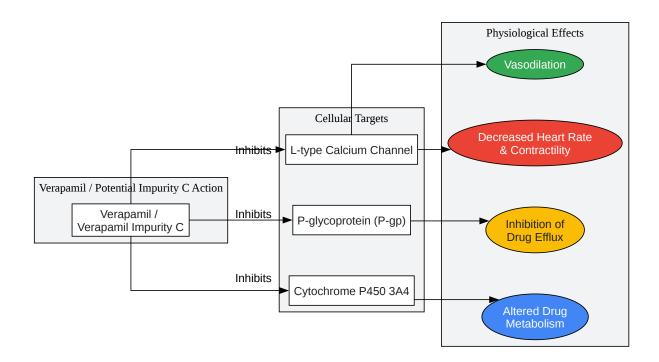
Plausible Synthetic Pathway for Verapamil EP Impurity C hydrochloride.

### **Potential Biological Activity**

Specific pharmacological studies on Verapamil EP Impurity C are limited. However, based on the structure of the parent compound, Verapamil, it is plausible that this impurity could interact



with similar biological targets. Verapamil is a known inhibitor of L-type calcium channels, P-glycoprotein (P-gp), and Cytochrome P450 enzymes.[4][7][8] The potential interaction of Impurity C with these targets warrants further investigation to fully understand its toxicological profile.



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Potential Biological Targets of Verapamil and its Impurity C.

### Conclusion

This technical guide provides a comprehensive summary of the current knowledge on **Verapamil EP Impurity C hydrochloride**. The provided data on its chemical properties and detailed analytical protocols are essential for researchers and professionals involved in the



quality control and development of Verapamil. The outlined synthetic pathway and potential biological activities offer a basis for further investigation into the impurity's formation and pharmacological profile. Rigorous control and characterization of such impurities are paramount in ensuring the safety and therapeutic efficacy of pharmaceutical products.

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